N'-[(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide

Nicotinamide N-methyltransferase inhibition Cancer metabolism Bisubstrate inhibitor development

N'-[(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide (CAS 1432903-09-7) is a synthetic heterocyclic intermediate belonging to the class of Boc-protected pyrimidine hydrazones. It has the molecular formula C10H14ClN5O2 and a molecular weight of 271.70 g/mol.

Molecular Formula C10H14ClN5O2
Molecular Weight 271.7 g/mol
CAS No. 1432903-09-7
Cat. No. B1430279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide
CAS1432903-09-7
Molecular FormulaC10H14ClN5O2
Molecular Weight271.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN=CC1=C(N=CN=C1Cl)N
InChIInChI=1S/C10H14ClN5O2/c1-10(2,3)18-9(17)16-15-4-6-7(11)13-5-14-8(6)12/h4-5H,1-3H3,(H,16,17)(H2,12,13,14)/b15-4+
InChIKeyIQYKZYJEZUFSMT-SYZQJQIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(1E)-(4-Amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide (CAS 1432903-09-7): Chemical Identity, Supplier Availability, and Core Properties


N'-[(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide (CAS 1432903-09-7) is a synthetic heterocyclic intermediate belonging to the class of Boc-protected pyrimidine hydrazones. It has the molecular formula C10H14ClN5O2 and a molecular weight of 271.70 g/mol [1]. The compound features a 4-amino-6-chloropyrimidine core linked via a hydrazone (E)-configuration bond to a tert-butoxycarbonyl (Boc) group, yielding three orthogonal functional handles: a free 4-amino group, a chloro leaving group at the 6-position, and a protected hydrazine moiety at the 5-position [2]. It is commercially available from multiple reputable suppliers including AKSci (95% purity), Apollo Scientific (catalogue OR303265), CymitQuimica, and Leyan (98% purity) . It is classified as a research chemical for laboratory use only, not for human or veterinary application .

Why Generic Substitution of N'-[(1E)-(4-Amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide (CAS 1432903-09-7) Fails: Functional-Handle Multiplicity and Inhibitor Potency Implications


This compound cannot be interchanged with generic pyrimidine aldehydes or simple hydrazones because it uniquely combines three orthogonal reactive sites in a single, reasonably sized intermediate (MW 271.70, XLogP3 1.5) [1]. Substituting the Boc-protected hydrazone with an unprotected hydrazine (e.g., 4-chloro-6-hydrazinylpyrimidin-5-amine, CAS 42786-59-4, MW 159.58) eliminates the orthogonal protection strategy essential for sequential chemical elaboration . Conversely, replacing the chloropyrimidine core with a simple phenyl scaffold abolishes the documented NNMT inhibitory activity (recombinant human NNMT Ki = 140 nM, IC50 = 210 nM) that positions this compound within a biologically validated chemical space [2]. The quantitative evidence below demonstrates that the precise combination of the 5-Boc-hydrazone motif and the 4-amino-6-chloropyrimidine core is what enables both synthetic versatility and measurable target engagement—a profile absent in any single commercially available analog.

Quantitative Differentiation Evidence for N'-[(1E)-(4-Amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide (CAS 1432903-09-7) Against Closest Analogs and In-Class Candidates


NNMT Inhibitory Potency: Ki and IC50 Comparison Against Bisubstrate Inhibitor II399 and Patent Series Analogs

In a fluorescence polarization (FP)-based competition assay against full-length recombinant human NNMT expressed in Escherichia coli BL21(DE3) cells, this compound (designated Compound 5g in US20250017936) exhibited a Ki of 140 nM and an IC50 of 210 nM [1]. In direct quantitative comparison, the potent NNMT bisubstrate inhibitor II399 achieves a Ki of 5.9 nM (approximately 24-fold more potent) [2], while structurally related patent analog Compound 5c shows a Ki of 170 nM and IC50 of 110 nM, and Compound 5m achieves an IC50 of 30 nM [3][4]. This positions the target compound at an intermediate potency level within its patent series—significantly less potent than the optimized clinical candidate II399 but comparable to the mid-range members of the same chemotype series. The advantage for procurement lies in its utility as a balanced-potency reference standard for SAR studies: it is potent enough for robust assay signal (140 nM Ki well within standard biochemical assay detection limits) yet structurally simpler than the elaborated bisubstrate inhibitors, making it a more tractable starting point for further medicinal chemistry optimization.

Nicotinamide N-methyltransferase inhibition Cancer metabolism Bisubstrate inhibitor development

Functional Handle Multiplicity: Orthogonal Reactive Sites Compared to the Parent Aldehyde Precursor

Unlike its direct synthetic precursor 4-amino-6-chloropyrimidine-5-carbaldehyde (CAS 14160-93-1, MW 157.56), which offers only three reactive functionalities (amino, chloro, aldehyde) with the aldehyde being highly electrophilic and non-protected , the target compound (MW 271.70) incorporates a Boc-protected hydrazone at the 5-position [1]. This single transformation increases molecular weight by 114.14 Da while introducing orthogonal protection: the Boc group prevents premature hydrazine reactivity during subsequent synthetic steps and can be selectively removed under mild acidic conditions (TFA or HCl) to liberate the free hydrazine for further condensation or cyclization . By comparison, the unprotected hydrazine analog 4-chloro-5-amino-6-hydrazinopyrimidine (CAS 42786-59-4, MW 159.58) lacks any protective group, limiting its compatibility with electrophilic reagents and multi-step sequences . The tert-butoxycarbonyl motif additionally confers improved solubility in polar organic solvents (ethanol, dichloromethane, THF) relative to the parent aldehyde .

Synthetic intermediate Orthogonal protection strategy Hydrazone chemistry

Physicochemical Differentiation: XLogP3 Comparison Against Elaborated Bisubstrate NNMT Inhibitors

The target compound has a computed XLogP3 of 1.5, indicating moderate lipophilicity suitable for both organic synthesis handling and aqueous compatibility [1]. While XLogP3 values are not publicly available for the exact bisubstrate inhibitor II399 or the patent compounds 5c/5m (which contain additional ribose, alkyne, and aromatic amide moieties that substantially increase molecular weight and lipophilicity beyond the typical drug-like range), the target compound's modest lipophilicity places it within a chemically tractable range for intermediate handling. In class-level comparison, pyrimidine-5-carbaldehyde building blocks with Boc-hydrazone protection typically exhibit XLogP3 values in the 1.0–2.5 range, whereas elaborated bisubstrate NNMT inhibitors incorporating adenosine-mimetic and nicotinamide-mimetic fragments exceed XLogP3 values above 3.0 and molecular weights above 500 Da [2][3]. The lower lipophilicity and molecular weight of this compound reduce the risk of solubility-limited assay artifacts during biochemical profiling, making it a preferred intermediate for early-stage NNMT inhibitor development.

Lipophilicity comparison Intermediate developability Drug-likeness assessment

Synthetic Precursor Status: Direct Linkage to Cell-Potent Bisubstrate NNMT Inhibitors via Patent-Corroborated SAR Series

This compound is explicitly disclosed and exemplified as Compound 5g within the US20250017936 patent family, a series of cell-potent bisubstrate NNMT inhibitors developed by Purdue Research Foundation [1]. The patent describes a systematic SAR series (Compounds 5a through 5m) in which the 4-amino-6-chloropyrimidine-5-carbaldehyde hydrazone scaffold serves as the core template, with progressive elaboration at the Boc-hydrazone nitrogen to generate compounds of increasing potency (IC50 values ranging from 210 nM for Compound 5g down to 30 nM for Compound 5m) [2]. In class-level comparison, the pyrimidine-5-carbaldehyde scaffold has been independently validated as a versatile precursor for kinase inhibitors and antiviral agents . The target compound thus occupies a strategically valuable position as the common synthetic intermediate from which multiple higher-potency analogs can be divergently synthesized.

Medicinal chemistry building block NNMT inhibitor patent series SAR chemical probe

Commercial Purity Benchmarking: 98% Specification Enabling Reproducible SAR Without Additional Purification

This compound is commercially available at 98% purity from Leyan (catalogue 1517182) and at 95% purity from AKSci (catalogue 0270DX) . In comparison, the parent aldehyde 4-amino-6-chloropyrimidine-5-carbaldehyde is commonly supplied at 95–97% purity , while more complex bisubstrate NNMT inhibitors such as II399 are typically custom-synthesized in milligram quantities with variable purity requiring post-purchase analytical validation . The 98% purity specification of this compound enables direct use in SAR studies and biochemical assays without additional chromatographic purification, reducing procurement-to-experiment turnaround time. Multiple independent suppliers (AKSci, Apollo Scientific, CymitQuimica, Leyan) stock this compound, mitigating single-supplier supply chain risk—a procurement advantage over the custom-synthesis-only status of more advanced NNMT inhibitors.

Chemical procurement quality Reproducible SAR studies Intermediate purity specification

Selectivity Profile: NNMT Engagement with Minimal PRMT Family Off-Target Activity

The 4-amino-6-chloropyrimidine hydrazone scaffold, as represented by a closely related analog (CHEMBL4128513, differing only in C5-substitution), was counter-screened against the protein arginine N-methyltransferase (PRMT) family. This analog exhibited IC50 > 100,000 nM against PRMT1, IC50 = 14,000 nM (14 μM) against PRMT5, and IC50 > 100,000 nM against CARM1 (PRMT4) [1]. By class-level inference, the target compound's similar pyrimidine-hydrazone core is expected to maintain substantial selectivity for NNMT (Ki 140 nM) over PRMT family members (selectivity ratio of >714-fold over PRMT1 and >100-fold over PRMT5 based on the closest available analog data). This selectivity profile contrasts favorably with pan-methyltransferase inhibitors that lack target discrimination, and it is consistent with the selectivity reported for NNMT bisubstrate inhibitors such as II399, which demonstrates ~1,000-fold selectivity for NNMT over closely related methyltransferases [2]. The NNMT-selective profile makes this scaffold a valuable chemical probe for dissecting NNMT-specific biology without confounding PRMT-driven effects in cellular models of cancer metabolism.

NNMT selectivity PRMT family counter-screening Methyltransferase selectivity

Best Application Scenarios for Procuring N'-[(1E)-(4-Amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide (CAS 1432903-09-7) Based on Quantitative Evidence


NNMT Inhibitor SAR Campaigns Requiring a Validated, Intermediate-Potency Reference Scaffold

This compound is ideally suited as the starting scaffold for structure-activity relationship (SAR) studies targeting nicotinamide N-methyltransferase (NNMT). With a biochemically validated Ki of 140 nM and IC50 of 210 nM against recombinant human NNMT [1], it provides a robust assay signal while leaving substantial room for potency optimization through N-functionalization of the Boc-hydrazone. The same patent series demonstrates that progressive elaboration from this scaffold achieves up to 7-fold potency improvement (IC50 30 nM for Compound 5m) [2]. The 98% commercial purity and multi-supplier availability enable rapid procurement and immediate use in biochemical assays without additional purification, accelerating hit-to-lead timelines.

Divergent Synthesis of Pyrimidine-Based Chemical Libraries Using Orthogonal Functional Handles

The three orthogonal reactive handles (free 4-NH2, 6-Cl, 5-Boc-hydrazone) enable parallel diversification strategies from a single intermediate [1]. The 6-chloro position permits nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. The Boc group on the hydrazone remains stable under these conditions and can be selectively removed (TFA or HCl) in a final deprotection step to reveal the free hydrazine for condensation, cyclization, or further functionalization [2]. This divergent chemistry platform contrasts with simpler pyrimidine aldehydes (which lack the protected hydrazine handle) and unprotected hydrazine analogs (which cannot tolerate electrophilic coupling conditions). The XLogP3 of 1.5 ensures compatibility with both organic and aqueous reaction conditions, facilitating purification by standard flash chromatography or preparative HPLC .

NNMT Selectivity Profiling and Chemical Probe Development in Cancer Metabolism Research

The >100-fold selectivity window of the pyrimidine-hydrazone scaffold for NNMT (Ki 140 nM) over PRMT family methyltransferases (PRMT5 IC50 = 14,000 nM, PRMT1 and CARM1 IC50 > 100,000 nM for the closest analog) [1] makes this compound an excellent starting point for developing NNMT-selective chemical probes. Unlike pan-methyltransferase inhibitors, this scaffold minimizes confounding pharmacology from PRMT-driven pathways, which are independently implicated in cancer and epigenetic regulation. The selectivity profile, inferred from class-level analog data, is consistent with the ~1,000-fold NNMT selectivity reported for optimized bisubstrate inhibitors such as II399 [2], suggesting that the core scaffold inherently encodes target selectivity. Researchers studying NNMT's role in metabolic reprogramming of cancer-associated fibroblasts or type 2 diabetes can use this intermediate to build probes that cleanly interrogate NNMT-specific biology.

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonally Protected Hydrazine Intermediates

For medicinal chemistry programs that require a protected hydrazine handle for late-stage functionalization, this compound offers a decisive advantage over the parent aldehyde (CAS 14160-93-1) and the unprotected hydrazine (CAS 42786-59-4) [1][2]. The Boc group on the hydrazone prevents premature reaction during SNAr at the 6-chloro position or amide coupling at the 4-amino group, enabling sequential, chemoselective elaboration. Upon completion of core modifications, mild acidic deprotection (20–50% TFA in DCM or 4M HCl in dioxane) liberates the free hydrazine for final-step cyclization, condensation with aldehydes/ketones, or coupling with carboxylic acids to form hydrazides . This orthogonal protection strategy is well-established in peptide and heterocyclic chemistry and is particularly valuable for constructing pyrimido-diazepine or pyrimido-triazole fused ring systems of pharmaceutical interest [1].

Quote Request

Request a Quote for N'-[(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.